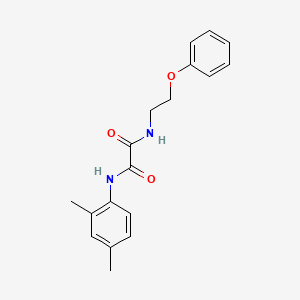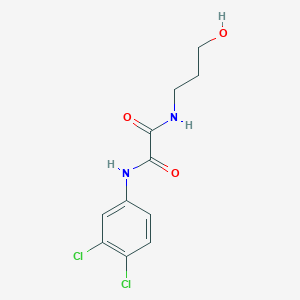![molecular formula C17H12N2O2 B11112851 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11112851.png)
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes an aziridine ring, a methyl group, and an anthraquinone moiety fused with an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-keto esters, aldehydes, and hydroxylamine under catalytic conditions. For instance, the use of nano-silica sulfuric acid as a catalyst can facilitate the cyclocondensation reaction, yielding the desired isoxazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Reaktionstypen
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Hydrochinonderivate liefern.
Substitution: Der Aziridinring kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Aminderivate führt.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit dem Aziridinring reagieren.
Wichtige gebildete Produkte
Oxidation: Chinonderivate.
Reduktion: Hydrochinonderivate.
Substitution: Verschiedene Amin- und Thiolderivate.
Wissenschaftliche Forschungsanwendungen
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wurde als potenzieller Inhibitor der Protein-Lysin-Methyltransferase G9a untersucht, ein vielversprechendes Ziel für die Krebstherapie.
Materialwissenschaft: Isoxazolderivate sind bekannt für ihre elektronenakzeptierenden Eigenschaften, was sie zu geeigneten Kandidaten für organische nichtlineare optische Materialien und photonische Anwendungen macht.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als G9a-Inhibitor bindet die Verbindung beispielsweise an das aktive Zentrum des Enzyms und verhindert die Methylierung von Histon H3 am Lysin 9. Diese Inhibition kann zu Veränderungen in der Genexpression führen und Apoptose in Krebszellen induzieren . Die Reaktivität des Aziridinrings ermöglicht es ihm auch, kovalente Bindungen mit nukleophilen Resten in Proteinen zu bilden, was zu seiner biologischen Aktivität beiträgt .
Wirkmechanismus
The mechanism of action of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. For instance, as a G9a inhibitor, the compound binds to the active site of the enzyme, preventing the methylation of histone H3 at lysine 9. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells . The aziridine ring’s reactivity also allows it to form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(N-Pyridinia)anthra[1,9-cd]isoxazol-6-on: Diese Verbindung teilt eine ähnliche Isoxazol- und Anthrachinonstruktur, unterscheidet sich jedoch durch das Vorhandensein eines Pyridinrings.
4-Halogen-1-Aminoanthrachinone: Diese Verbindungen entstehen aus Anthra[1,9-cd]isoxazol-6-onen und weisen ähnliche strukturelle Merkmale auf, enthalten jedoch Halogenatome.
Einzigartigkeit
5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-on ist aufgrund des Vorhandenseins des Aziridinrings einzigartig, der eine besondere Reaktivität und biologische Aktivität verleiht. Die Kombination des Aziridinrings mit den Isoxazol- und Anthrachinonmolekülen macht diese Verbindung besonders vielseitig für verschiedene Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Eigenschaften
Molekularformel |
C17H12N2O2 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
10-(aziridin-1-yl)-12-methyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C17H12N2O2/c1-9-8-12(19-6-7-19)13-14-15(9)18-21-17(14)11-5-3-2-4-10(11)16(13)20/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
OJEWATLFLUHWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)N5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11112769.png)

![6-[5-(3,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112777.png)

![Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)](/img/structure/B11112799.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
![1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone](/img/structure/B11112828.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11112835.png)

![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![2-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11112849.png)
